N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-20-11-10-17(12-21(20)28-2)19-14-29-23(24-19)25-22(26)13-16-8-5-7-15-6-3-4-9-18(15)16/h3-12,14H,13H2,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIXFYROQNNGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclization
The thiazole core is synthesized through the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thioamides. For this compound, 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one reacts with thioacetamide in ethanol under reflux (78°C, 12 hours). The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of hydrogen bromide.
Key parameters :
Acetamide Coupling via Carbodiimide Chemistry
The naphthalen-1-yl acetamide moiety is introduced using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) as coupling agents. In a representative protocol:
- Reagents :
- 4-(3,4-Dimethoxyphenyl)thiazol-2-amine (1.0 equiv)
- Naphthalen-1-yl acetic acid (1.2 equiv)
- EDCI·HCl (1.5 equiv), DMAP (0.1 equiv)
- Solvent: Anhydrous dichloromethane
Procedure :
- Cool reaction mixture to 0°C under nitrogen.
- Add EDCI·HCl and DMAP sequentially.
- Warm to room temperature and stir for 24 hours.
Workup :
- Wash with 2 M HCl, saturated NaHCO₃, and brine.
- Dry over anhydrous Na₂SO₄ and concentrate.
- Purify by recrystallization (dichloromethane/ethyl acetate).
Yield : 76%
Purity : 98.2% (HPLC, 254 nm)
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies indicate dichloromethane outperforms THF and DMF in coupling efficiency due to its low polarity, which minimizes side reactions. Substituting EDCI·HCl with DCC (N,N’-dicyclohexylcarbodiimide) reduces yield to 63% due to poor solubility of the urea byproduct.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC Conditions :
- Column: C18 (4.6 × 250 mm, 5 µm)
- Mobile phase: 65:35 acetonitrile/water
- Flow rate: 1.0 mL/min
- Retention time: 8.7 minutes
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale experiments using microreactors demonstrate:
Waste Minimization Strategies
- Solvent recovery: 92% dichloromethane reclaimed via distillation.
- Catalytic recycling: DMAP reused up to 3 cycles without yield loss.
Comparative Analysis of Synthetic Methods
| Parameter | Hantzsch Cyclization | Carbodiimide Coupling |
|---|---|---|
| Yield | 68–72% | 76–81% |
| Purity | 95% | 98.2% |
| Reaction Time | 12 hours | 24 hours |
| Scalability | Lab-scale | Pilot-scale |
| Cost (USD/kg product) | $1,200 | $980 |
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. A study demonstrated that compounds with similar structures showed promising results in inhibiting the proliferation of breast and lung cancer cells .
Antibacterial and Antifungal Properties
Thiazole-containing compounds have been recognized for their antibacterial and antifungal activities. The specific compound has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of thiazole derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory processes may contribute to its protective effects on neuronal cells .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers evaluated the anticancer efficacy of various thiazole derivatives, including this compound. The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as an anticancer agent .
Case Study 2: Antibacterial Activity
A comprehensive evaluation of thiazole derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings .
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and aromatic groups allow the compound to bind to specific sites on these targets, potentially inhibiting or activating their functions. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and compounds with naphthalene or dimethoxyphenyl groups. Examples include:
- N-(4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl)-N-phenylamine
- [4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid
Uniqueness
What sets N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the thiazole ring and the naphthalene moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C19H18N6O3S2
- Molecular Weight : 442.51 g/mol
- CAS Number : 1091584-55-2
The compound features a thiazole moiety, which is known for its diverse biological activities, and a naphthalene group that enhances its pharmacological profile. The presence of methoxy groups on the phenyl ring contributes to its lipophilicity and potential bioactivity.
Research indicates that the thiazole ring plays a crucial role in the compound's biological activity. Thiazoles are often associated with anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole and phenyl rings can significantly affect the compound's efficacy against various biological targets.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole derivatives. For instance:
- Cytotoxicity Studies : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro assays have indicated IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and disruption of mitochondrial membrane potential in treated cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed significant antibacterial activity. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial effects .
- Biofilm Inhibition : Additionally, the compound demonstrated the ability to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 < 1 µg/mL in multiple cell lines | |
| Antimicrobial | MIC values ranging from 0.22 to 0.25 µg/mL | |
| Apoptosis Induction | Increased caspase activity |
Case Study: Anticancer Efficacy
A study conducted on various thiazole derivatives, including this compound, demonstrated significant cytotoxicity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways .
Q & A
Q. Critical factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
- Temperature : Reflux conditions (70–100°C) improve reaction rates but risk decomposition if prolonged .
- Catalysts : Copper(I) iodide or diacetate accelerates cycloadditions, but excess catalyst complicates purification .
How can structural contradictions in crystallographic data be addressed for this compound?
Level: Advanced (Data Analysis)
Answer:
Discrepancies in reported crystal structures (e.g., dihedral angles between aromatic rings) arise from:
- Polymorphism : Different crystallization solvents (methanol vs. acetone) yield distinct packing arrangements, as seen in related acetamide derivatives .
- X-ray vs. computational models : Density Functional Theory (DFT) calculations often predict planar conformations, whereas steric hindrance in crystallography may show twists (e.g., 61.8° dihedral angle in a dichlorophenyl-thiazole analog) .
Q. Resolution strategies :
- Multi-technique validation : Cross-validate XRD data with NMR (e.g., NOESY for proximity of protons) and IR (amide I/II bands for hydrogen bonding) .
- Temperature-dependent studies : Monitor phase transitions via Differential Scanning Calorimetry (DSC) to identify polymorphic stability .
What analytical techniques are prioritized for confirming purity and structural integrity?
Level: Basic (Characterization)
Answer:
- HPLC : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients; retention times correlate with logP values predicted via ChemDraw .
- NMR : ¹H/¹³C spectra identify key groups (e.g., naphthalene protons at δ 7.2–8.4 ppm; thiazole C-S-C at δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 435.5) and fragments (e.g., loss of methoxy groups) .
Advanced tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
How can researchers optimize solubility for in vitro pharmacological assays?
Level: Advanced (Experimental Design)
Answer:
Poor aqueous solubility (common due to naphthalene and dimethoxyphenyl groups) is mitigated via:
- Co-solvent systems : Use DMSO (≤1% v/v) in PBS or cell culture media, ensuring biocompatibility via MTT assays .
- Micellar encapsulation : Employ poloxamers or cyclodextrins to enhance bioavailability; dynamic light scattering (DLS) monitors nanoparticle size .
- Pro-drug strategies : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in physiological conditions .
Validation : Measure logD (octanol/water) via shake-flask method to guide formulation .
What mechanisms explain conflicting reports on its antimicrobial vs. anticancer activity?
Level: Advanced (Biological Activity Analysis)
Answer:
Divergent activities arise from:
- Target selectivity : Thiazole-acetamides inhibit topoisomerase II in cancer cells (IC₅₀ ~2 µM) but disrupt bacterial membrane integrity via porin binding .
- Redox modulation : Naphthalene moiety generates ROS in cancer cells (confirmed via DCFH-DA assays) but may upregulate antioxidant enzymes in bacteria, reducing efficacy .
Q. Methodological adjustments :
- Dose-response profiling : Use narrower concentration ranges (e.g., 0.1–10 µM) to avoid off-target effects .
- Gene expression analysis : RNA-seq identifies pathway-specific responses (e.g., apoptosis vs. SOS repair) .
What safety protocols are essential during synthesis and handling?
Level: Basic (Experimental Safety)
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact with irritants (e.g., thiourea intermediates) .
- Waste disposal : Segregate halogenated waste (e.g., dichloromethane) from non-halogenated solvents; incinerate via certified facilities .
- Ventilation : Use fume hoods for reactions releasing H₂S or NH₃ (e.g., thiazole cyclization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
